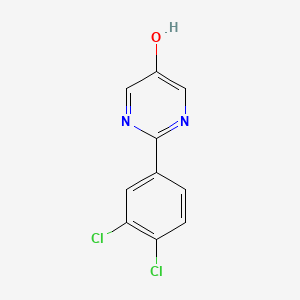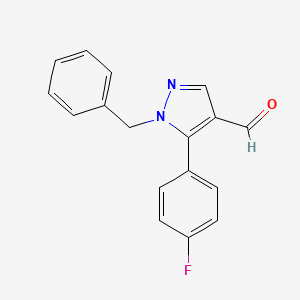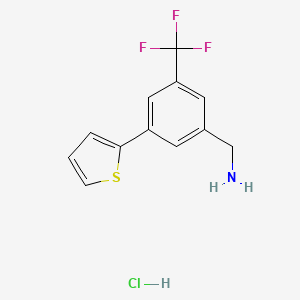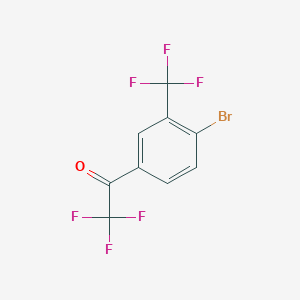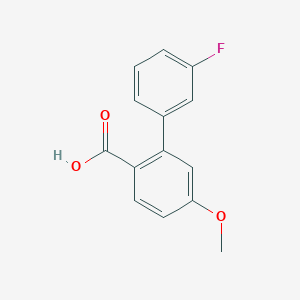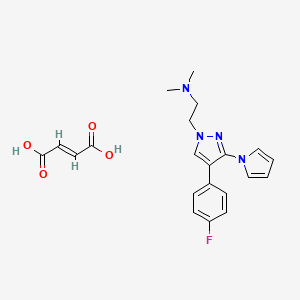
(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C7H12BN3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a halogenated pyrimidine with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The amino group and the boronic acid group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-pyrimidineboronic acid pinacol ester: This compound is similar in structure but contains a pinacol ester group instead of the amino group.
(5-(2-Aminopropan-2-yl)pyridin-3-yl)boronic acid: This compound has a pyridine ring instead of a pyrimidine ring.
Uniqueness
(2-(2-Aminopropan-2-yl)pyrimidin-5-yl)boronic acid is unique due to its specific combination of a pyrimidine ring and a boronic acid group. This combination allows for versatile reactivity and binding properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H12BN3O2 |
|---|---|
Molecular Weight |
181.00 g/mol |
IUPAC Name |
[2-(2-aminopropan-2-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C7H12BN3O2/c1-7(2,9)6-10-3-5(4-11-6)8(12)13/h3-4,12-13H,9H2,1-2H3 |
InChI Key |
IRPHXKATFDNVPV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)C(C)(C)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


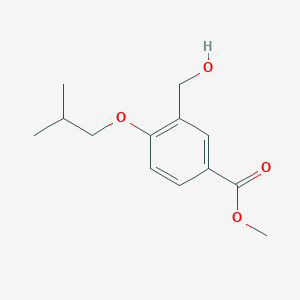

![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)
